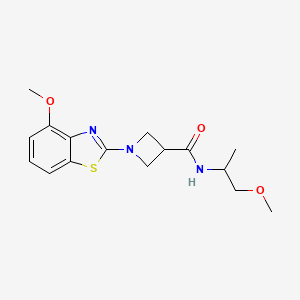

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide

Description

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-10(9-21-2)17-15(20)11-7-19(8-11)16-18-14-12(22-3)5-4-6-13(14)23-16/h4-6,10-11H,7-9H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLQNRLYZOOJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the azetidine ring and the carboxamide group. Common reagents used in these reactions include methoxybenzene, thionyl chloride, and azetidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Shares the benzo[d]thiazole core but differs in the attached functional groups.

4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: Contains a thiazole ring and exhibits antimicrobial properties.

Uniqueness

1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is unique due to its combination of a benzo[d]thiazole moiety with an azetidine ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{18}N_{2}O_{3}S

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives, including the compound , exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study evaluating the effects of similar benzothiazole compounds on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with structural similarities to our target compound inhibited cell viability with IC50 values ranging from 6.26 μM to 20.46 μM in 2D assays . This suggests a promising potential for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Testing Results : Compounds structurally related to the target compound were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Results indicated moderate antibacterial activity, suggesting that this class of compounds could be developed into effective antimicrobial agents .

The proposed mechanisms of action for the biological activities of this compound include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, which may lead to inhibition of replication and transcription processes .

- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against specific kinases involved in tumor progression and inflammation, such as ALK5 (activin receptor-like kinase 5) which is implicated in TGF-β signaling pathways .

Comparative Analysis

The following table summarizes the biological activities observed for various related compounds:

| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Compound A | 6.26 (HCC827) | Moderate against E. coli | DNA intercalation |

| Compound B | 20.46 (NCI-H358) | Moderate against S. aureus | Enzyme inhibition |

| Target Compound | TBD | TBD | TBD |

Q & A

Q. What are the validated spectroscopic methods to confirm the structural integrity of this compound?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and elemental analysis is essential. For instance, ¹H NMR can confirm the presence of methoxy groups (δ ~3.3–3.8 ppm) and azetidine protons (δ ~3.5–4.5 ppm). IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and benzothiazole ring vibrations. Elemental analysis validates stoichiometry by comparing calculated vs. experimental C, H, N, and S percentages .

Q. How is the compound synthesized, and what reaction conditions are critical for high yield?

Synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiazole core, followed by coupling with azetidine-3-carboxamide derivatives. Key steps include:

- Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions.

- Azetidine coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) to link the azetidine moiety. Optimizing temperature (often 0–25°C for coupling) and stoichiometric ratios (1:1.2 for amine:acylating agent) improves yields .

Advanced Research Questions

Q. What computational strategies are effective for studying ligand-target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes. For example:

- Docking : Use high-resolution crystal structures of target proteins (e.g., kinases) from the PDB. The benzothiazole moiety may engage in π-π stacking, while the azetidine carboxamide forms hydrogen bonds.

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory biological activity data be resolved across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

- Dose-response normalization : Express activity as IC₅₀ values relative to positive controls.

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Orthogonal assays : Validate enzyme inhibition results with cell-based proliferation assays (e.g., MTT) .

Q. What crystallographic techniques are suitable for resolving its 3D structure, and how are intermolecular interactions analyzed?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Critical parameters:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Hydrogen bonding : Identify classical (N–H⋯O/N) and non-classical (C–H⋯π) interactions. For example, the methoxy group may participate in C–H⋯O bonds stabilizing the crystal lattice.

- Packing analysis : Software like Mercury visualizes π-stacking between benzothiazole rings .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological potency?

Systematic modification of substituents is key:

- Benzothiazole substituents : Replace 4-methoxy with electron-withdrawing groups (e.g., fluoro) to enhance metabolic stability.

- Azetidine modifications : Introduce methyl groups to the azetidine ring to probe steric effects on target binding.

- Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) for lead optimization .

Q. What statistical approaches are recommended for optimizing synthetic routes under resource constraints?

Design of Experiments (DoE) with response surface methodology (RSM) efficiently identifies critical variables. For example:

- Factors : Catalyst loading, temperature, solvent polarity.

- Responses : Yield, purity (HPLC area %).

- Modeling : Central composite design (CCD) generates quadratic models to predict optimal conditions. Software like Minitab or JMP facilitates analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.